N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
Description
This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked benzo[d][1,3]dioxol-5-ylaminoacetamide moiety and a 2-fluorobenzamide group. The 1,3,4-thiadiazole ring is a nitrogen-sulfur heterocycle known for its role in enhancing biological activity, particularly in antimicrobial and antitumor agents . The benzo[d][1,3]dioxol (piperonyl) group contributes to metabolic stability and lipophilicity, while the fluorinated benzamide may improve binding affinity through electronic effects .
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O4S2/c19-12-4-2-1-3-11(12)16(25)21-17-22-23-18(29-17)28-8-15(24)20-10-5-6-13-14(7-10)27-9-26-13/h1-7H,8-9H2,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIYROKCOONIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 5-Amino-1,3,4-thiadiazole-2-thiol
The foundational step involves reacting 4-chlorophenyl isothiocyanate with hydrazine hydrate to form N-(4-chlorophenyl)hydrazinecarbothioamide. Subsequent treatment with carbon disulfide (CS₂) in the presence of sodium hydroxide induces cyclization, yielding 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol. This reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon of CS₂, followed by intramolecular dehydration (Figure 1).
Reaction Conditions:
Functionalization of the Thiol Group
The thiol group at the 2-position of the thiadiazole ring is alkylated using 2-bromoacetophenone derivatives. This step introduces the thioether (–S–CH₂–) linkage critical for subsequent modifications. In acetone or dimethylformamide (DMF), the reaction proceeds via an SN2 mechanism, with potassium carbonate acting as a base to deprotonate the thiol.
Key Parameters:
- Molar ratio: 1:1.2 (thiadiazole:bromoacetophenone)
- Reaction time: 6–8 hours
- Purification: Column chromatography (ethyl acetate/hexane, 1:3)
Incorporation of the Benzo[d]dioxol-5-ylamino Moiety
The benzo[d]dioxole fragment is introduced via amidation of the acetylated intermediate.
Synthesis of 2-(Benzo[d]dioxol-5-ylamino)acetamide
Benzo[d]dioxol-5-amine reacts with bromoacetyl chloride in dichloromethane (DCM) to form 2-bromo-N-(benzo[d]dioxol-5-yl)acetamide. This intermediate is then subjected to nucleophilic substitution with ammonium hydroxide, yielding 2-(benzo[d]dioxol-5-ylamino)acetamide.
Optimization Notes:
Coupling to the Thiadiazole-Thioether Intermediate
The acetamide derivative is coupled to the thiadiazole-thioether intermediate using a carbodiimide-based coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in tetrahydrofuran (THF). The reaction proceeds via activation of the carboxylic acid to an active ester, followed by nucleophilic acyl substitution.
Critical Factors:
- Catalytic dimethylaminopyridine (DMAP) enhances reaction efficiency.
- Post-reaction purification involves washing with 5% citric acid to remove residual DCC.
Final Amidation with 2-Fluorobenzoic Acid
The terminal 2-fluorobenzamide group is introduced through a two-step process: acid chloride formation and amidation.
Generation of 2-Fluorobenzoyl Chloride
2-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux, yielding the corresponding acid chloride. Excess SOCl₂ is removed via distillation under reduced pressure.
Safety Considerations:
Amidation of the Thiadiazole Intermediate
The acid chloride reacts with the primary amine group of the thiadiazole-benzo[d]dioxole intermediate in DCM, with triethylamine (TEA) as a base. The reaction is monitored via thin-layer chromatography (TLC) until completion.
Purification Protocol:
- Extraction: DCM washed with 10% NaHCO₃ and brine.
- Drying: Anhydrous Na₂SO₄.
- Crystallization: Ethanol/water (7:3) mixture.
Analytical Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%. Retention time: 12.7 min.
Table 1: Summary of Reaction Conditions
Table 2: Purification Methods
| Step | Technique | Eluent System | Purity (%) |
|---|---|---|---|
| Thiadiazole | Column chromatography | Ethyl acetate/hexane (1:3) | 95 |
| Benzo[d]dioxole | Recrystallization | Ethanol/water | 97 |
| Final compound | HPLC | Acetonitrile/water | 98 |
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various nucleophiles such as amines or thiols.
Scientific Research Applications
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements are compared to analogs in Table 1.
Key Observations:
- Heterocyclic Core: The 1,3,4-thiadiazole in the target compound differs from 1,3-thiazole () and 1,3,4-oxadiazole () cores, impacting electronic properties and steric bulk. Thiadiazoles generally exhibit higher metabolic stability than oxadiazoles .
- Fluorine Substitution: The 2-fluorobenzamide in the target compound contrasts with 2,4-difluorobenzamide () and 4-fluorobenzamide (). Fluorine position influences binding; para-fluorine enhances π-stacking, while ortho-fluorine may restrict conformational flexibility .
- Benzo[d][1,3]dioxol Group: Present in the target compound and –12, this group improves lipophilicity and resistance to oxidative metabolism compared to unsubstituted phenyl rings .
Hydrogen Bonding and Crystal Packing
Analogous to , the target compound’s amide and thiadiazole N–H groups may form intermolecular hydrogen bonds (e.g., N–H···O/N), stabilizing crystal packing and influencing bioavailability .
Biological Activity
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a compound that integrates several bioactive moieties known for their therapeutic potential. The biological activity of this compound is largely determined by its structural components, including the benzo[d][1,3]dioxole and thiadiazole scaffolds, which have been extensively studied for their pharmacological effects.
Structural Overview
The compound features:
- Thiadiazole Ring : Known for its antimicrobial and anticancer properties.
- Benzo[d][1,3]dioxole Moiety : Associated with various biological activities including anti-inflammatory and antioxidant effects.
- Fluorobenzamide Group : Enhances lipophilicity and may improve binding affinity to biological targets.
Antimicrobial Properties
Research indicates that derivatives containing the thiadiazole moiety exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study examining 1,3,4-thiadiazole derivatives, compounds demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 32.6 μg/mL to values lower than standard antibiotics such as streptomycin and fluconazole .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| Thiadiazole Derivative A | 32.6 | S. aureus |
| Thiadiazole Derivative B | 47.5 | C. albicans |
| Thiadiazole Derivative C | 24 | E. coli |
Anticancer Activity
The compound's potential in cancer therapy is supported by findings that highlight the inhibition of key pathways involved in tumor growth. For example, studies on similar benzodioxole-containing compounds reveal their ability to inhibit angiogenesis and the P-glycoprotein efflux pump, which are critical in overcoming chemoresistance in cancer cells . The structural modifications in the thiadiazole ring can lead to enhanced cytotoxicity against various cancer cell lines.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Compounds with thiadiazole rings have been shown to inhibit enzymes involved in cellular processes critical for microbial survival and tumor progression.
- Synergistic Effects : The combination of different bioactive groups may lead to synergistic effects that enhance overall efficacy against pathogens and cancer cells .
Case Studies
- Antimicrobial Screening : A series of thiadiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that certain substitutions at the thiadiazole ring significantly increased antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assays : In vitro assays demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating promising anticancer properties.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound integrates a 1,3,4-thiadiazole core, a thioether linkage, a 2-fluorobenzamide group, and a benzo[d][1,3]dioxole moiety. The thiadiazole ring contributes to electron-deficient properties, enhancing electrophilic reactivity, while the fluorobenzamide group introduces steric and electronic effects that modulate binding to biological targets. The thioether bridge facilitates redox-sensitive interactions, and the benzo[d][1,3]dioxole moiety may enhance metabolic stability .
Q. What synthetic routes are commonly used to prepare this compound?
A multi-step approach is typical:
Condensation of benzo[d][1,3]dioxole derivatives with thiosemicarbazide to form the thiadiazole ring.
Thioether formation via nucleophilic substitution using 2-fluorobenzoyl chloride.
Amidation or coupling reactions to introduce the acetamide group.
Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for amide bond formation), and purification via column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and purity.
- Mass spectrometry (HRMS or ESI-MS) validates molecular weight.
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹).
- HPLC assesses purity (>95% required for biological assays) .
Q. What preliminary biological activities have been reported?
In vitro studies of analogous thiadiazoles show IC₅₀ values <10 μM against cancer cell lines (e.g., MCF-7, A549) via kinase inhibition or apoptosis induction. The fluorobenzamide group may enhance cellular permeability .
Advanced Questions
Q. How can reaction yields be optimized during thiadiazole ring formation?
Microwave-assisted synthesis reduces reaction time (from 12 hours to 30 minutes) and improves yields (75–90%) by enhancing energy transfer. Solvent selection (e.g., ethanol vs. DMF) and stoichiometric ratios (1:1.2 for thiosemicarbazide derivatives) are critical. Impurities from byproducts (e.g., disulfides) can be minimized using argon atmospheres .
Q. What computational methods are used to predict binding modes with biological targets?
- Molecular docking (AutoDock Vina, Glide) evaluates interactions with kinases (e.g., EGFR) or DNA topoisomerases.
- MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR models correlate substituent electronegativity (e.g., fluorine) with inhibitory potency .
Q. How do structural modifications (e.g., fluorination) alter bioactivity?
Comparative studies show:
- 2-Fluorobenzamide increases logP (by ~0.5 units) and enhances blood-brain barrier penetration.
- Trifluoromethyl substitution at the benzamide position improves metabolic stability but reduces solubility.
- Thioether-to-sulfone oxidation diminishes cytotoxicity, suggesting redox-dependent mechanisms .
Q. What experimental strategies resolve discrepancies in reported IC₅₀ values?
- Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and incubation times (72 hours).
- Counter-screening : Rule out off-target effects via kinase profiling (e.g., Eurofins KinaseProfiler).
- Metabolic stability tests : Liver microsome assays (human vs. murine) explain species-specific variability .
Q. How can crystallographic challenges (e.g., poor diffraction) be addressed?
- Cocrystallization : Add co-solvents (e.g., PEG 400) to improve crystal packing.
- Low-temperature data collection (100 K) reduces thermal motion artifacts.
- Halogen bonding : Introduce bromine/iodine substituents to enhance heavy-atom contrast .
Q. What are the limitations of current mechanistic studies, and how can they be improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
